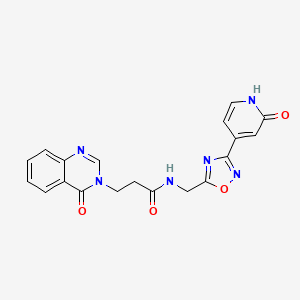

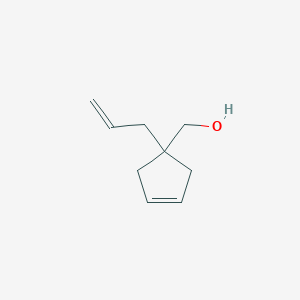

(1-Allylcyclopent-3-en-1-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methanol, a similar compound, has been extensively studied. One method involves the use of biomass-derived syngas, which has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming . Another method involves the use of reactive distillation, which is comparable to the conventional process that uses a packed bed reactor .Chemical Reactions Analysis

The chemical reactions involving methanol have been studied extensively. For instance, thermodynamic analysis for methanol synthesis using biomass-derived syngas has been conducted . Additionally, methanol production via CO2 hydrogenation has been explored .科学的研究の応用

Solvent-Mediated Allylation

Methanol facilitates the addition of allyltrimethylstannane to isobutyraldehyde, yielding homoallylic alcohol without the need for an added catalyst. This process, significantly accelerated by tetraallyltin in methanol, underscores methanol's role in enhancing reaction rates and facilitating easy separation of product from tin residues, suggesting a primary solvent activating influence via hydrogen bonding to the carbonyl oxygen (Cokley et al., 1997).

Epoxidation of Chiral Allylic Alcohols

Chiral acyclic allylic alcohols have been chemo-, regio-, and diastereoselectively epoxidized using manganese(salen) and iron(porphyrin) complexes, with hydrogen bonding critical for observed hydroxy-group directivity. This research underscores the nuanced role of solvent and substrate structure in determining reaction outcomes (Adam* et al., 1999).

Reduction of Cyclopentenones

The hydrogenation of trichlorocyclopentenones in methanol, leading to exhaustive dechlorination and formation of cyclopentane-1,2,4-triones, highlights a specific application in the reduction reactions involving (1-Allylcyclopent-3-en-1-yl)methanol derivatives (Egorov et al., 2019).

Nickel-Catalyzed Direct Coupling

A nickel-catalyzed direct coupling of alkynes and methanol to produce allylic alcohols demonstrates the use of methanol as a renewable C1 source in C–C bond coupling reactions, offering an efficient and selective method for synthesizing valuable compounds (Chen et al., 2021).

Synthesis from Methanol and Allyl Alcohol

The selective synthesis of 3-methoxy-1-propanol from methanol and allyl alcohol using metal oxide catalysts illustrates the potential of methanol in the addition reactions to allylic alcohols, providing insights into the role of basic sites and the generation of methoxide ions (Yamakawa et al., 2001).

Safety and Hazards

将来の方向性

The future directions in the field of methanol research involve the conversion of methane to methanol. This process is seen as a promising approach to utilize natural gas and renewable energy . Additionally, the use of nanomaterials and metal-organic frameworks in the catalytic conversion of methane to methanol is being explored .

特性

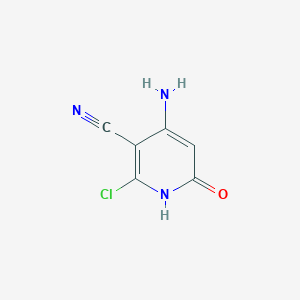

IUPAC Name |

(1-prop-2-enylcyclopent-3-en-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2-4,10H,1,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRSOSBPDGBOTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC=CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

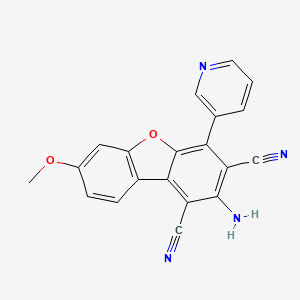

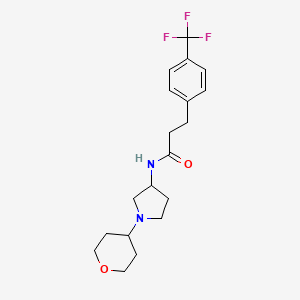

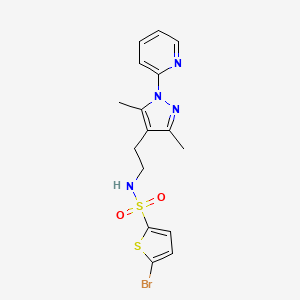

![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)

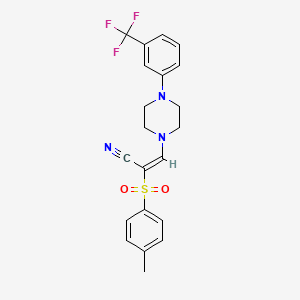

![3-({3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxy-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}methyl)benzonitrile](/img/structure/B2995446.png)

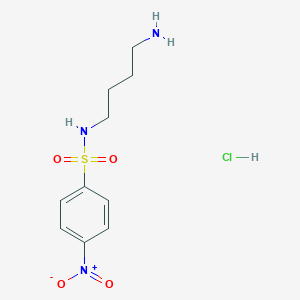

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2995454.png)